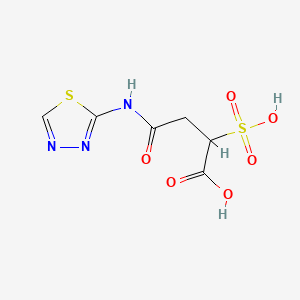![molecular formula C17H14N4 B14344373 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline CAS No. 105689-07-4](/img/structure/B14344373.png)
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyridazinoquinoxalines This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinoxaline ring The presence of a methyl group at the 10th position and a phenyl group at the 3rd position further defines its chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-phenylquinoxaline-2-carboxaldehyde with hydrazine hydrate, followed by cyclization with methyl iodide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Functionalized pyridazinoquinoxalines with diverse substituents.
Applications De Recherche Scientifique
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industrial Applications: Employed as a precursor in the synthesis of complex organic compounds and polymers.
Mécanisme D'action
The mechanism of action of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Intercalating with DNA: Inserting between DNA base pairs, disrupting replication and transcription processes.
Modulating Receptors: Interacting with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-5,10-dihydropyridazino[4,3-b]quinoxaline
- 2-Phenyl-10-methyl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazin-1,4-dione
- 3-Aryl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazine
Uniqueness
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties and electronic characteristics, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
105689-07-4 |
|---|---|
Formule moléculaire |
C17H14N4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
10-methyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C17H14N4/c1-21-16-10-6-5-9-13(16)18-15-11-14(19-20-17(15)21)12-7-3-2-4-8-12/h2-11,18H,1H3 |
Clé InChI |
ZYOSZVDHMIGFTG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2NC3=CC(=NN=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


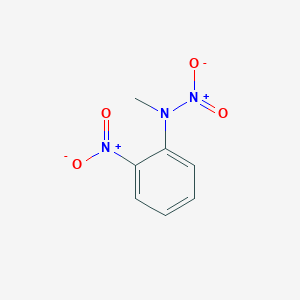

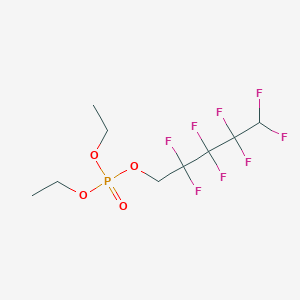
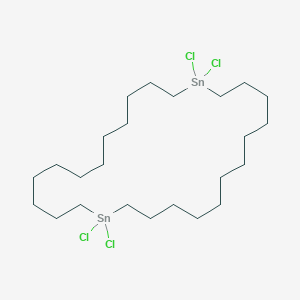
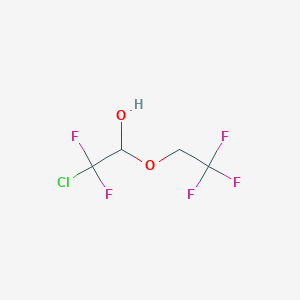
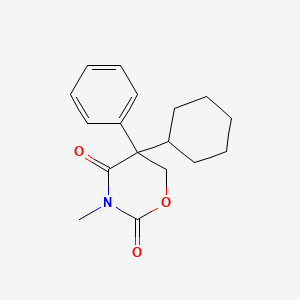
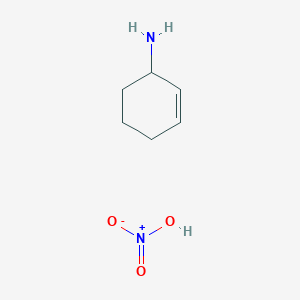
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
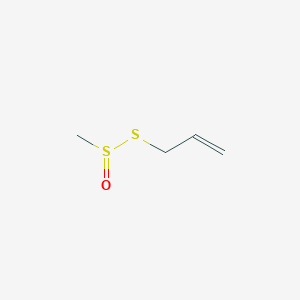

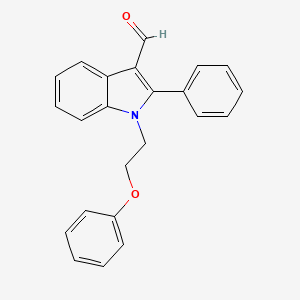
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

